molecular formula C7H13BrO B1532603 5-(Bromomethyl)-2,2-dimethyloxolane CAS No. 123314-91-0

5-(Bromomethyl)-2,2-dimethyloxolane

Cat. No.: B1532603
CAS No.: 123314-91-0
M. Wt: 193.08 g/mol
InChI Key: HYAZGHDCDWKRBD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,2-dimethyloxolane: is an organic compound with a five-membered oxolane ring substituted with a bromomethyl group at the 5-position and two methyl groups at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,2-dimethyloxolane typically involves the bromomethylation of 2,2-dimethyloxolane. One common method is the reaction of 2,2-dimethyloxolane with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2,2-dimethyloxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxolanes.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed:

    Nucleophilic Substitution: Substituted oxolanes with various functional groups.

    Oxidation: Oxolane derivatives with oxidized functional groups.

    Reduction: Reduced oxolane derivatives with simpler alkyl groups.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2,2-dimethyloxolane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of polymers, resins, and other advanced materials.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-2,2-dimethyloxolane
  • 5-(Iodomethyl)-2,2-dimethyloxolane
  • 5-(Hydroxymethyl)-2,2-dimethyloxolane

Comparison:

  • Reactivity: 5-(Bromomethyl)-2,2-dimethyloxolane is more reactive than its chloromethyl and hydroxymethyl counterparts due to the higher electrophilicity of the bromomethyl group. The iodomethyl derivative is even more reactive but less stable.
  • Applications: The bromomethyl derivative is preferred in applications requiring high reactivity, while the chloromethyl and hydroxymethyl derivatives are used when milder reaction conditions are needed.
  • Stability: this compound is more stable than the iodomethyl derivative but less stable than the chloromethyl and hydroxymethyl derivatives.

Properties

IUPAC Name

5-(bromomethyl)-2,2-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAZGHDCDWKRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123314-91-0
Record name 5-(bromomethyl)-2,2-dimethyloxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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